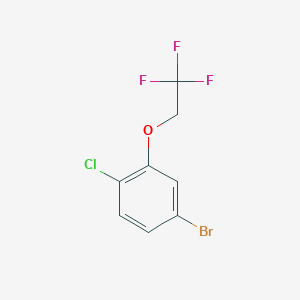

4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene

Descripción

4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 158579-80-7) is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O. It features a trifluoroethoxy group (-OCH₂CF₃) at position 2, bromine at position 4, and chlorine at position 1 on the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of α₁-adrenergic receptor antagonists and proton pump inhibitors (PPIs) . Its trifluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .

Propiedades

IUPAC Name |

4-bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRYIUOKFZQDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene typically involves the halogenation of a suitable benzene precursor. One common method is the reaction of 4-bromo-2-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the trifluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the halogen atoms.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of halogen atoms and the trifluoroethoxy group can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Molecular Formula : C₇H₃BrClF₃O (same as target compound).

- Substituent Positions : Bromine (1), chlorine (2), trifluoroethoxy (4).

- Key Differences : Despite identical molecular weight (275.45 g/mol), the altered substituent positions lead to distinct reactivity. For example, the para-positioned bromine in the target compound may favor nucleophilic aromatic substitution (NAS) at position 4, whereas this isomer’s bromine at position 1 could direct reactions differently .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Molecular Formula : C₇H₃BrF₄O.

- Substituent Positions : Bromine (4), fluorine (2), trifluoroethoxy (1).

- Key Differences : Replacement of chlorine with fluorine increases electronegativity, reducing susceptibility to oxidation. This compound is often used in agrochemicals due to its enhanced stability under harsh conditions .

Functional Group Variants

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene (CAS: 929000-50-0)

- Molecular Formula : C₁₈H₂₀BrF₃O.

- Substituent Positions : Adamantyl (2), bromine (4), trifluoroethoxy (1).

- Key Differences : The adamantyl group significantly increases molecular weight (389.25 g/mol) and lipophilicity (logP ~4.2), enhancing blood-brain barrier penetration. This makes it a candidate for central nervous system (CNS) drug development .

1-Bromo-4-chloro-5-ethoxy-2-(trifluoromethyl)benzene (CAS: 2384501-13-5)

- Molecular Formula : C₉H₇BrClF₃O.

- Substituent Positions : Bromine (1), chlorine (4), ethoxy (5), trifluoromethyl (2).

- Key Differences : The trifluoromethyl (-CF₃) group is more electron-withdrawing than trifluoroethoxy (-OCH₂CF₃), directing electrophilic substitution to meta positions. This compound’s higher molecular weight (303.5 g/mol) may reduce solubility in polar solvents .

Multi-Halogenated Derivatives

2-Bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene

- Molecular Formula : C₇H₂BrClF₄O (estimated).

- Substituent Positions : Bromine (2), chlorine (4), fluorine (3), trifluoroethoxy (1).

- Key Differences : Tri-substitution with halogens increases steric hindrance and molecular polarity. Such compounds are often intermediates in synthesizing polyhalogenated bioactive molecules .

Physicochemical and Pharmacological Properties

Physicochemical Properties

| Property | Target Compound | 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | 2-Adamantyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.45 | 259.00 | 389.25 |

| LogP (Predicted) | ~2.8 | ~2.5 | ~4.2 |

| Solubility (mg/mL) | <1 (DMSO) | <1 (DMSO) | <0.5 (DMSO) |

| Melting Point (°C) | Not reported | Not reported | Not reported |

Actividad Biológica

4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : CHBrClFO

- Molecular Weight : 239.45 g/mol

- CAS Number : 1033805-25-2

- Structure : The compound features a bromine and chlorine atom along with a trifluoroethoxy group, which enhances its lipophilicity and reactivity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Halogenation of Precursor : A suitable benzene precursor is halogenated to introduce bromine and chlorine atoms.

- Nucleophilic Substitution : The reaction of 4-bromo-2-chlorophenol with 2,2,2-trifluoroethanol in the presence of a base (e.g., potassium carbonate) under reflux conditions leads to the formation of the target compound.

- Purification : Techniques such as distillation and recrystallization are employed to obtain high-purity products.

The mechanism of action of this compound is largely dependent on its molecular structure. The trifluoroethoxy group increases the compound's ability to penetrate biological membranes, potentially enhancing its effectiveness as a pharmaceutical intermediate. The presence of halogens can also influence its reactivity in various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can demonstrate antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Pharmacological Applications : As a building block in drug synthesis, it may play a role in developing pharmaceuticals targeting specific pathways involved in diseases such as cancer and infections.

Case Studies

- Anticancer Activity : A study investigated the effects of halogenated compounds on cancer cell lines. Results indicated that compounds with trifluoroethoxy groups exhibited enhanced cytotoxicity compared to their non-fluorinated analogs, suggesting potential for further development in cancer therapeutics .

- Antimicrobial Studies : Research on similar halogenated aromatic compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.

Comparative Analysis

The biological activity of this compound can be compared with other halogenated compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Applications |

|---|---|---|---|

| 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | Moderate | High | Drug synthesis |

| 4-Chloro-3-fluorobenzyl alcohol | Low | Moderate | Antiviral research |

| 4-Fluorobenzyl bromide | High | High | Organic synthesis |

Q & A

Q. What are the common synthetic routes for 4-Bromo-1-chloro-2-(2,2,2-trifluoroethoxy)benzene, and how are reaction conditions optimized?

The synthesis typically involves sequential halogenation and etherification. For example:

- Step 1 : Chlorination of a benzene precursor (e.g., 1-chloro-2-(2,2,2-trifluoroethoxy)benzene) using chlorinating agents like SOCl₂ or Cl₂ gas under reflux in non-polar solvents (e.g., CCl₄) .

- Step 2 : Bromination at the para position using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) in dichloromethane at 0–25°C .

- Key variables : Solvent polarity (aprotic solvents enhance electrophilic substitution), temperature (low temps reduce side reactions), and stoichiometric ratios (excess Br₂ for complete substitution) .

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS, FeBr₃ | DCM, 0°C | 75–85 |

| Direct halogenation | Br₂, AlCl₃ | CCl₄, reflux | 60–70 |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H/¹³C NMR to identify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm; trifluoroethoxy group at δ 4.3–4.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 295.93) .

- X-ray Crystallography : Resolves bond angles and halogen positioning in crystalline form .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation?

Regioselectivity is influenced by directing groups and steric effects:

- Electron-withdrawing groups (e.g., -OCH₂CF₃) direct electrophilic substitution to the para position due to meta-deactivation .

- Steric hindrance : Bulky substituents (e.g., trifluoroethoxy) favor para-bromination over ortho .

- Catalytic systems : Use of zeolites or iodine catalysts to enhance para selectivity in bromination .

Q. How does the trifluoroethoxy group influence stability and reactivity in cross-coupling reactions?

- Electron-withdrawing effect : The -OCH₂CF₃ group reduces electron density on the aromatic ring, slowing nucleophilic attack but enhancing stability under acidic conditions .

- Applications in Suzuki-Miyaura coupling : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimal conditions include Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C .

Q. What role does this compound play in pharmaceutical impurity profiling?

It is a known impurity in dapagliflozin synthesis, requiring quantification via:

- HPLC-UV : C18 column, mobile phase = acetonitrile/0.1% H₃PO₄ (70:30), detection at 254 nm .

- LC-MS/MS : LOQ < 0.1% for regulatory compliance .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Competing bromination at unintended positions requires strict temperature control (<5°C) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >97% purity .

Methodological Considerations

Q. How to troubleshoot low yields in etherification steps?

- Moisture sensitivity : Use anhydrous solvents (e.g., DMF) and molecular sieves to trap H₂O .

- Catalyst selection : KI or K₂CO₃ improves nucleophilic substitution efficiency for trifluoroethoxy group introduction .

Q. What computational tools predict the compound’s reactivity in drug design?

- DFT calculations : Assess electrostatic potential maps to identify reactive sites for functionalization .

- Molecular docking : Models interactions with biological targets (e.g., enzymes in diabetes therapeutics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.